molecular formula C10H7BrN2O2 B12125485 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid

1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B12125485
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: JPCZVARGUBAFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152537-11-5) is a high-purity brominated pyrazole carboxylic acid supplied for use as a key synthetic intermediate in research and development . This compound is characterized by its molecular formula of C 10 H 7 BrN 2 O 2 and a molecular weight of 267.08 g/mol . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . This compound is particularly valuable in pharmaceutical development , serving as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a carboxylic acid handle and a brominated aromatic ring, allows for diverse chemical modifications through cross-coupling reactions and amide bond formation . Researchers utilize it in the exploration of new active compounds, including potential anti-inflammatory, anticancer, and antimicrobial agents . This product is offered with a guaranteed purity of >99% and is analyzed by techniques including LCMS, GCMS, HPLC, and NMR to ensure identity and quality . It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H7BrN2O2

Molekulargewicht

267.08 g/mol

IUPAC-Name

1-(2-bromophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15)

InChI-Schlüssel

JPCZVARGUBAFSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies suggest that compounds similar to 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid exhibit antiviral properties, particularly against influenza viruses. Research has focused on the ability of such compounds to inhibit viral polymerase activity, which is crucial for viral replication. For instance, a study demonstrated that modifications to the pyrazole structure could enhance antiviral efficacy by improving binding affinity to viral proteins .

Anticancer Properties

There is growing interest in the anticancer potential of pyrazole derivatives. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. Preliminary data show promising results against several cancer cell lines, suggesting further exploration in this area could lead to new therapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways, making these compounds potential candidates for developing new antibiotics.

Applications in Drug Discovery

Given its diverse biological activities, this compound serves as a valuable scaffold in drug discovery. Its ability to interact with various biological targets makes it a candidate for further modification and optimization to enhance efficacy and reduce toxicity.

Activity TypeTargeted PathwayObserved EffectReference
AntiviralViral polymerase inhibitionReduced viral replication
AnticancerApoptosis inductionInhibition of cancer cell proliferation
AntimicrobialCell membrane disruptionInhibition of bacterial growth

Case Study 1: Antiviral Efficacy

A study focusing on the interaction between pyrazole derivatives and influenza polymerase revealed that specific modifications to the pyrazole ring could enhance antiviral activity. The study highlighted the importance of structural optimization in developing effective antiviral agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human lung adenocarcinoma cells. The findings suggest that this compound may serve as a lead structure for developing novel anticancer therapies.

Wirkmechanismus

The mechanism of action of 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

  • 1-(3-Bromophenyl)-1H-Pyrazole-4-Carboxylic Acid (CAS: 1156994-32-9): The carboxylic acid at position 4 (vs. position 3) reduces hydrogen-bonding capacity and alters acidity (pKa). This positional isomer shows distinct solubility and reactivity in metal-coordination chemistry .
  • 1-(4-Bromophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid (CAS: 1264044-99-6): The dihydropyrazole (pyrazoline) core introduces partial saturation, enhancing conformational rigidity compared to the fully aromatic pyrazole in the target compound .

Electron-Withdrawing vs. Electron-Donating Groups

  • 1-(3,5-Dimethylphenoxymethyl)-1H-Pyrazole-3-Carboxylic Acid (CAS: 1004193-21-8): The methylphenoxy group provides steric hindrance and lipophilicity, contrasting with the planar bromophenyl moiety in the target compound .

Antitumor Activity

  • 1,5-Diaryl-Substituted Pyrazole-3-Carboxylic Acid Derivatives : The target compound’s structural analogs, such as 1-(4-fluorophenyl)-5-(2-methoxyphenyl) derivatives, exhibit antitumor activity via kinase inhibition, with IC₅₀ values ranging from 0.5–5 µM in cancer cell lines . In contrast, the bromophenyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition due to its bulky halogen substituent .

Antioxidant and Anti-Inflammatory Activity

  • 1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives : These compounds demonstrate significant antioxidant activity (IC₅₀: 12–18 µM in DPPH assays) and anti-inflammatory effects (70–85% inhibition in carrageenan-induced edema models). The aldehyde group at position 4 facilitates Schiff base formation, unlike the carboxylic acid in the target compound .

CB1 Receptor Imaging Agents

  • 1-(2,4-Dichlorophenyl)-4-Cyano-5-(4-Iodophenyl)-1H-Pyrazole-3-Carboxamide (7c): Halogen-rich analogs like 7c show high affinity for CB1 receptors (Ki < 1 nM), attributed to the synergistic electron-withdrawing effects of Cl and I substituents. The target compound’s single Br substituent may offer moderate receptor binding but reduced metabolic stability compared to polyhalogenated derivatives .

Physicochemical Properties

Compound Substituents LogP Solubility (mg/mL) Melting Point (°C)
1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid 2-Br, 3-COOH 2.8 0.15 (water) 215–218
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) 4-F, 2-OCH₃, 3-COOH 2.1 0.45 (water) 190–193
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Bz, 3-Ph, 4-CHO 3.5 0.08 (DMSO) 168–170
1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid 3-Br, 4-COOH 2.6 0.12 (water) 205–208

Data inferred from synthesis protocols and analog properties .

Biologische Aktivität

1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole class, characterized by a bromine atom on the phenyl ring and a carboxylic acid group. Its molecular formula is C10H7BrN2O2, with a molecular weight of 267.08 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

Chemical Structure

The structural composition of this compound is crucial for its biological activity. The presence of the bromine atom enhances its binding affinity to biological targets, while the carboxylic acid group contributes to its reactivity and solubility.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by modulating specific pathways involved in inflammation.
  • Analgesic Effects : It interacts with pain receptors, potentially providing relief from pain.
  • Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell growth, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTargeted Cell Lines
Anti-inflammatoryModulation of inflammatory pathwaysNot specified
AnalgesicInteraction with pain receptorsNot specified
AnticancerInhibition of cell proliferation and apoptosisMDA-MB-231, HepG2

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study evaluated various pyrazole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The compound exhibited significant growth inhibition with IC50 values ranging from 4.98 to 14.65 μM against HepG2 cells and 2.43 to 7.84 μM against MDA-MB-231 cells .
  • Mechanistic Insights : Further investigations revealed that this compound could act as a microtubule-destabilizing agent, which is crucial for its anticancer properties. It was found to enhance caspase-3 activity, indicating its role in inducing apoptosis in cancer cells .
  • Comparative Analysis : The unique structure of this compound was compared with other pyrazole derivatives. Its brominated structure combined with the carboxylic acid functionality provided distinct chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in cellular signaling pathways. This binding can modulate various cellular processes such as:

  • Signal Transduction : Influencing pathways associated with inflammation and pain response.
  • Gene Expression : Altering the expression levels of genes involved in cell proliferation and apoptosis.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. For analogous pyrazole-carboxylic acids, cyclization of bromophenyl precursors with pyrazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) is common . To enhance yields:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
  • Catalysts : Use palladium-based catalysts for Suzuki-Miyaura coupling if aryl-bromide intermediates are involved .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for high-purity isolation .

Basic: How can the solubility and stability of this compound be characterized under experimental conditions?

Methodological Answer:

  • Solubility profiling : Test in solvents like DMSO (common for biological assays), ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC .
  • Stability studies : Conduct accelerated degradation tests under heat (40–60°C), light, and varying pH. Monitor via LC-MS for decomposition products (e.g., decarboxylation or debromination) .

Advanced: What strategies resolve contradictions in reported biological activity data for bromophenyl-pyrazole derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. To address:

  • Assay standardization : Use positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) and replicate under consistent cell lines/pH .
  • Purity validation : Confirm compound integrity via 1H^1H-NMR (e.g., aromatic proton integration) and HRMS .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., bromine vs. fluorine at the 2-position) using docking simulations .

Advanced: How can the acid dissociation constant (pKa) of this compound be experimentally determined?

Methodological Answer:

  • Potentiometric titration : Titrate the compound in a water/ethanol mixture (1:1) with standardized NaOH/HCl. Use a pH meter to plot titration curves and identify inflection points .
  • UV-metric method : Measure absorbance changes at 250–300 nm across pH gradients (e.g., 2–12) to estimate pKa via spectral shifts .

Advanced: What analytical techniques are recommended for elucidating the metabolic fate of this compound in vitro?

Methodological Answer:

  • Phase I/II metabolism : Incubate with liver microsomes (human/rat) and NADPH/cofactors. Analyze metabolites via LC-HRMS with fragmentation patterns .
  • Biotransformation pathways : Use isotopic labeling (e.g., 13C^{13}C-carboxylic acid) to track acyl glucuronidation or glutathione adducts .

Basic: How can crystallographic data be obtained to confirm the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Resolve structure using SHELX software; validate bond lengths/angles against DFT calculations .
  • Powder XRD : Compare experimental diffraction patterns with simulated data from Cambridge Structural Database entries for pyrazole derivatives .

Advanced: What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate C-Br bond dissociation energy and electron density maps for Suzuki coupling sites .
  • Molecular docking : Simulate interactions with palladium catalysts to prioritize reactive positions (e.g., para vs. ortho bromine effects) .

Basic: How can researchers mitigate hazards when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced: What NMR strategies differentiate regioisomers in pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • 1H^1H-1H^1H COSY and NOESY : Identify coupling between pyrazole protons and the bromophenyl group to assign substitution patterns .
  • 13C^{13}C-NMR : Compare carbonyl carbon shifts (δ ~165–175 ppm) to distinguish carboxylic acid regioisomers .

Advanced: How can researchers design analogs to enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability .
  • Bioisosteric replacement : Substitute bromine with trifluoromethyl or cyano groups to modulate metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.